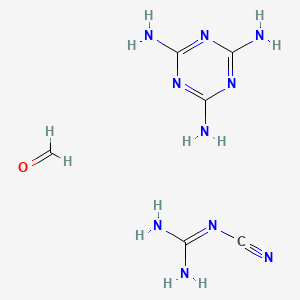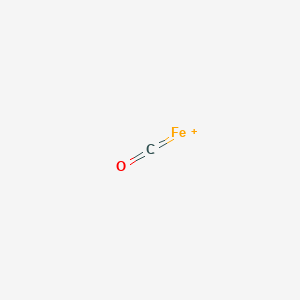
Iron(1+), carbonyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(1+), carbonyl- is a coordination complex of iron with carbon monoxide ligands. It is a member of the broader class of metal carbonyls, which are compounds consisting of a metal center bonded to carbon monoxide ligands. These compounds are significant in organometallic chemistry due to their unique bonding properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron(1+), carbonyl- can be synthesized through the direct reaction of iron with carbon monoxide. The reaction typically requires high pressure and temperature to facilitate the formation of the complex. For example, iron pentacarbonyl (Fe(CO)5) can be prepared by reacting finely divided iron powder with carbon monoxide at 200 atm and 200°C .
Industrial Production Methods
Industrial production of iron carbonyl compounds often involves similar high-pressure and high-temperature conditions. Specialized equipment made of chemically resistant materials, such as copper-silver alloys, is used to handle the reactive intermediates and products .
Analyse Chemischer Reaktionen
Types of Reactions
Iron(1+), carbonyl- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form iron oxides and carbon dioxide.
Reduction: Can reduce organic compounds, such as converting nitrobenzene to aniline.
Substitution: Carbon monoxide ligands can be replaced by other ligands, such as phosphines or alkenes
Common Reagents and Conditions
Common reagents used in reactions with iron carbonyls include halogens, acids, and other ligands. For example, reactions with halogens yield iron halides, while reactions with concentrated acids produce iron salts with the evolution of carbon monoxide .
Major Products
Major products formed from these reactions include iron halides, iron oxides, and various substituted iron carbonyl complexes .
Wissenschaftliche Forschungsanwendungen
Iron(1+), carbonyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of iron(1+), carbonyl- involves its ability to donate and accept electrons through its carbon monoxide ligands. This electron transfer capability allows it to participate in various catalytic processes and chemical reactions. The compound’s molecular targets include other metal centers and organic molecules, where it can facilitate bond formation and cleavage .
Vergleich Mit ähnlichen Verbindungen
Iron(1+), carbonyl- can be compared with other metal carbonyls, such as:
Chromium hexacarbonyl (Cr(CO)6): Similar in structure but with chromium as the central metal.
Nickel tetracarbonyl (Ni(CO)4): Contains nickel and has a tetrahedral geometry.
Diiron nonacarbonyl (Fe2(CO)9): A dimeric form with two iron centers and nine carbon monoxide ligands .
These compounds share similar bonding properties and reactivity but differ in their metal centers and coordination geometries, which influence their specific applications and reactivity patterns.
Eigenschaften
CAS-Nummer |
35038-14-3 |
|---|---|
Molekularformel |
CFeO+ |
Molekulargewicht |
83.85 g/mol |
InChI |
InChI=1S/CO.Fe/c1-2;/q;+1 |
InChI-Schlüssel |
FGGXMJUBBBCAOD-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)=[Fe+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


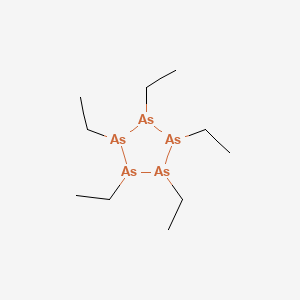

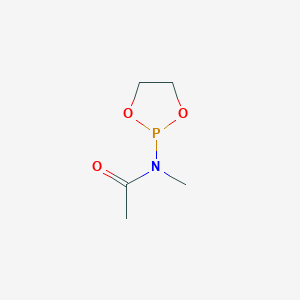




![Methanesulfonamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[[4-[(2-chloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo]phenyl]-](/img/structure/B14683023.png)
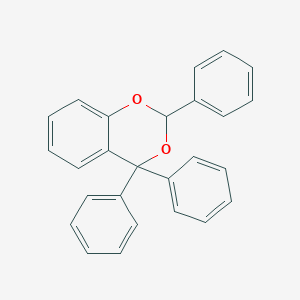
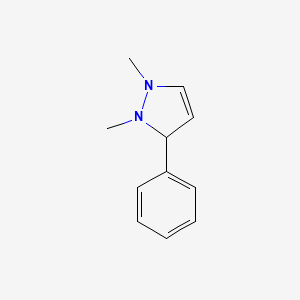
![2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine]](/img/structure/B14683046.png)
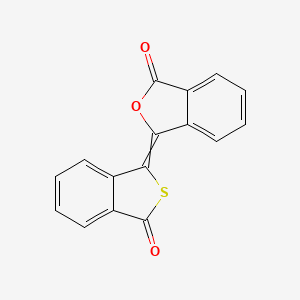
![6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose](/img/structure/B14683053.png)
